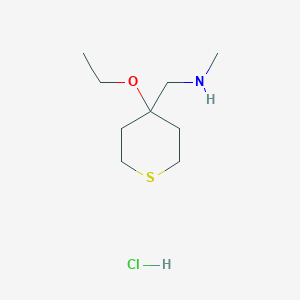![molecular formula C15H12Cl2N2O2 B2505627 2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 2415426-49-0](/img/structure/B2505627.png)
2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms. Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the pyrazole ring is a key feature, and the compound also contains chlorophenyl and furanyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm³, a boiling point of 283.7±20.0 °C at 760 mmHg, and a flash point of 118.2±22.3 °C. It has a molar refractivity of 46.0±0.3 cm³ and a polar surface area of 17 Ų .Applications De Recherche Scientifique
Antitubercular and Antimicrobial Properties
A series of compounds closely related to 2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one have been synthesized and characterized for their potential in medical applications, particularly in treating bacterial infections. These compounds were evaluated for their antibacterial, antifungal, and antitubercular activities, indicating a promising avenue for new antitubercular agents. The synthesized compounds, including variations with dichlorophenyl and furan components, showed significant activity against various strains of bacteria and tuberculosis, highlighting their potential as foundational compounds for developing new treatments for these diseases (Bhoot, Khunt, & Parekh, 2011).
Antibacterial Activity and Molecular Docking Studies
Another study focused on novel synthesized pyrazole derivatives, including those related to the compound , for their antibacterial properties. These compounds were tested against Staphylococcus aureus and Escherichia coli, with certain substitutions showing significant antibacterial effects. Molecular docking studies were employed to understand the interaction of these compounds with bacterial proteins, offering insights into their potential mechanisms of action and further affirming their role in combating bacterial infections (Khumar, Ezhilarasi, & Prabha, 2018).
Structural and Vibrational Analysis
Research also extends into the structural and vibrational analysis of closely related pyrazole compounds. One study conducted a combined experimental and theoretical analysis to understand the molecular structure and vibrational spectra of such a compound. This research aids in the comprehensive understanding of the compound's properties, including its nonlinear optical properties and potential sites for electrophilic and nucleophilic attack, which are crucial for designing drugs with specific biological interactions (ShanaParveen, Al-Alshaikh, Panicker, El-Emam, Narayana, Saliyan, Sarojini, & Alsenoy, 2016).
Anti-inflammatory and Antibacterial Agents
Another dimension of research involves the synthesis and evaluation of novel pyrazoline derivatives for their anti-inflammatory and antibacterial properties. These studies not only offer new compounds with potential therapeutic applications but also include in silico predictions of toxicity and drug-likeness, paving the way for more efficient drug development processes. Compounds exhibiting significant anti-inflammatory activity and potent antibacterial effects against various strains suggest the broad utility of these derivatives in pharmaceutical development (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-9-15(20)19-13(14-5-2-6-21-14)8-12(18-19)10-3-1-4-11(17)7-10/h1-7,13H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALBARGRAEOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC(=CC=C2)Cl)C(=O)CCl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2505544.png)
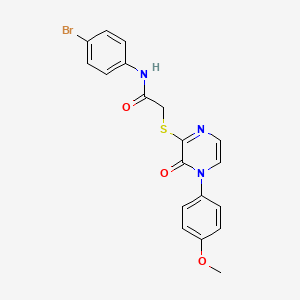
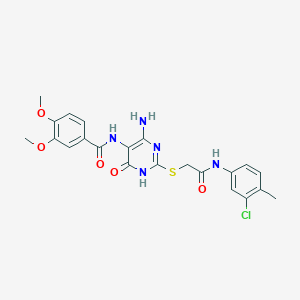
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2505549.png)

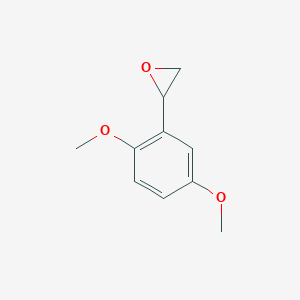
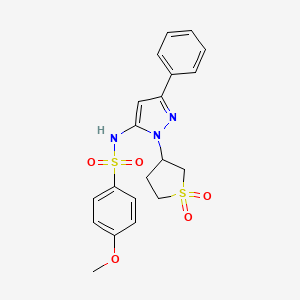
![1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid](/img/structure/B2505556.png)
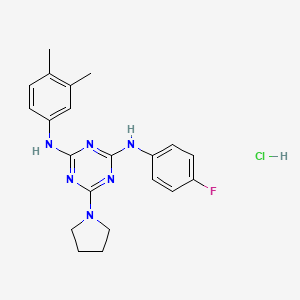
![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2505558.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505561.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2505563.png)
